
2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl- is a compound belonging to the class of β-lactams, which are four-membered cyclic amides. This compound is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
For 2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl-, the synthesis can be achieved through the reaction of substituted acetic acids and imines using propylphosphonic anhydride (T3P®) as an acid activator under mild and clean conditions . Another method involves the in situ generation of a vanillinyl ketene and electrocyclic reaction of the corresponding zwitterionic intermediate .
Industrial Production Methods
Industrial production of 2-azetidinones often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of efficient and green methods, such as those mediated by propylphosphonic anhydride, is preferred to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more complex structures with potential biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common and can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various substituted azetidinones .
Aplicaciones Científicas De Investigación
2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl- involves its interaction with specific molecular targets. For instance, it can induce apoptosis in cancer cells through oxidative stress-mediated intrinsic mitochondrial pathways . The compound generates intracellular reactive oxygen species (ROS), leading to mitochondrial membrane potential disruption, cytochrome c release, and activation of caspase-3, ultimately causing programmed cell death .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Azetidinone, 4-(4-chlorophenyl)-3-methyl-
- N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide
- 3-chloro-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-azetidin-2-one
Uniqueness
2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its phenoxy and chlorophenyl groups contribute to its antimicrobial and anticancer properties, making it a valuable compound for further research and development .
Propiedades
Número CAS |
827028-26-2 |
|---|---|
Fórmula molecular |
C21H16ClNO2 |
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-3-phenoxy-1-phenylazetidin-2-one |
InChI |
InChI=1S/C21H16ClNO2/c22-16-13-11-15(12-14-16)19-20(25-18-9-5-2-6-10-18)21(24)23(19)17-7-3-1-4-8-17/h1-14,19-20H |
Clave InChI |
AOTBCWNXJNXLDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(C(C2=O)OC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


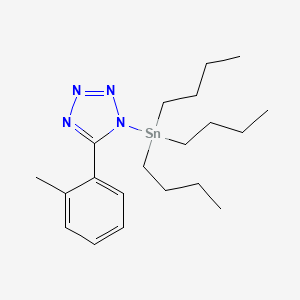
![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)
![1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene](/img/structure/B12532501.png)
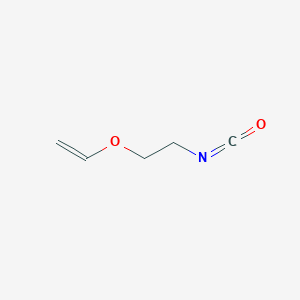
![2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12532512.png)
![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)
![Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate](/img/structure/B12532528.png)
![6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12532529.png)

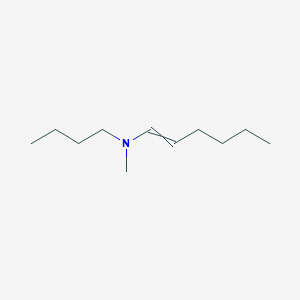
![1,1'-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12532545.png)
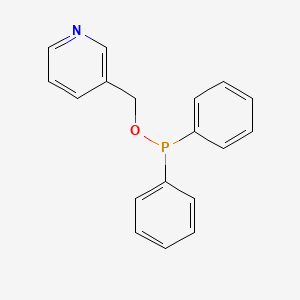
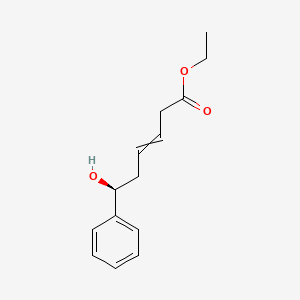
![N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine](/img/structure/B12532552.png)
